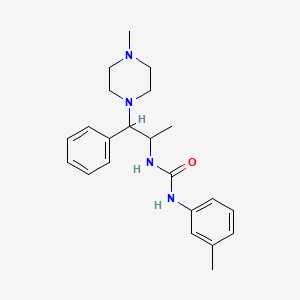

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea

Description

The compound 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea features a urea core (NHCONH) linked to two distinct moieties:

- A 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl group: This includes a propan-2-yl backbone substituted at the 1-position with a phenyl ring and a 4-methylpiperazine group.

- An m-tolyl group (meta-methylphenyl) attached to the urea nitrogen.

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions . Urea-linked compounds, in particular, are known for their hydrogen-bonding capabilities, which enhance binding affinity in biological systems .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-17-8-7-11-20(16-17)24-22(27)23-18(2)21(19-9-5-4-6-10-19)26-14-12-25(3)13-15-26/h4-11,16,18,21H,12-15H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPFTBVPHBACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(m-tolyl)urea, a synthetic compound belonging to the class of urea derivatives, exhibits significant biological activity. This compound features a complex structure that includes a piperazine ring, a phenyl group, and a urea moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is crucial for its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly as potential therapeutic agents. The primary applications of this compound are rooted in its interactions with biological targets.

Key Biological Activities

- Antidepressant Effects : Analogous compounds have shown promise in treating depression by modulating neurotransmitter systems.

- Antipsychotic Properties : Interaction studies suggest potential applications in managing psychotic disorders through dopamine receptor antagonism.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties against oxidative stress and neurotoxicity.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets. These studies typically assess:

- Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their capacity to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

- Dopamine Receptor Binding : The compound's interaction with dopamine receptors has been studied to understand its potential antipsychotic effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylpiperazine | Contains a piperazine ring | CNS effects | Basic structure for many derivatives |

| m-Tolylurea | Urea derivative with methyl group | Potential herbicide | Simpler structure compared to target compound |

| 2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acid | Piperazine and phenolic structure | Anti-inflammatory properties | More complex due to additional functional groups |

The unique combination of functional groups in this compound distinguishes it from these compounds, particularly concerning its specific biological activities and potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various urea derivatives, including this compound. Results indicated significant reductions in depressive-like behavior in animal models, suggesting its potential as an antidepressant agent.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it effectively reduced cell death and improved neuronal survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and related urea derivatives:

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

Key Observations:

Piperazine vs. Piperidine: The target compound and 11a () use a 4-methylpiperazine group, while 31 () employs a piperidine ring.

Aryl Group Diversity : The m-tolyl group in the target compound provides a meta-methyl substitution, contrasting with 11a ’s chloro-methylphenyl and 1e ’s electron-withdrawing trifluoromethylphenyl groups. These substitutions influence solubility and steric interactions .

Backbone Complexity : The target compound’s 1-phenylpropan-2-yl backbone introduces branching and aromaticity, which may enhance lipophilicity compared to simpler backbones in 11a or 1e .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.